2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine
Description
Properties
IUPAC Name |
pyrimidin-2-yl-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c19-12(11-14-4-1-5-15-11)18-8-3-10(9-18)20-13-16-6-2-7-17-13/h1-2,4-7,10H,3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYRMAAOSAIJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine typically involves the formation of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of pyrrolidine with a pyrimidine derivative under specific conditions. For instance, the use of Cu-catalyzed reactions, microwave-assisted reactions, and pyrrole-based reactions have been reported for similar compounds . The reaction conditions often include the use of catalysts like CuCl and reagents such as NaI to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such compounds generally involves scalable synthetic routes that ensure high yield and purity. Techniques like continuous flow synthesis and the use of automated reactors are employed to optimize the production process. These methods not only enhance the efficiency but also reduce the production costs, making the compound more accessible for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s versatility in different applications.
Scientific Research Applications
Based on the search results, here's what is known about the applications of 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine:
Scientific Research Applications
2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine is a complex organic compound with a pyrrolidine ring, a pyridine ring, and a pyrimidine ring. It is investigated for potential use as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Applications:
- Chemistry Used as a building block for synthesizing more complex molecules.
- Biology Studied for its potential as a bioactive compound with various biological activities.
- Medicine Explored for its potential as a therapeutic agent in treating diseases like cancer and infectious diseases.
- Industry Used in developing new materials and as a catalyst in chemical reactions.
Mechanism of Action:
The mechanism of action of 2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
While the search results provide an overview of the potential applications of the compound, they do not include comprehensive data tables or well-documented case studies. Further research may be needed to gather more specific information on its use in various fields.
Pyrrolo[2,3-d]pyrimidine Applications
The search results also refer to pyrrolo[2,3-d]pyrimidine derivatives, which have diverse applications:
- Pharmacological Effects These compounds exhibit anti-neurodegenerative, anti-inflammatory, antibacterial, and antitumor activities .
- Drug Design Pyrrolo[2, 3-d]pyrimidine scaffolds are used in drug design, frequently leading to innovative hits, leads, and successful structural optimization .
- ** anticancer activity** Designed to target multiple tyrosine kinases and to exhibit potent anticancer activity . Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC 50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC 50 = 261 nM) .
Mechanism of Action
The mechanism of action of 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent reactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its dual pyrimidine framework, distinguishing it from pyridine-based analogs. Below is a systematic comparison with structurally related compounds from the evidence:
Table 1: Comparison of Structural Features and Properties
*Estimated molecular weight based on formula C₁₃H₁₃N₅O₂.
Key Comparisons
Pyrimidine vs. Pyridine Derivatives The target compound’s pyrimidine rings (two nitrogen atoms) contrast with pyridine derivatives (one nitrogen) in electronic properties. Example: The pyridine-based (E)-methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate () lacks the dual heteroaromatic system, limiting its π-π interactions .
Pyrrolidine-Carbonyl Linker
- The pyrrolidine-carbonyl group in the target compound is structurally analogous to coumarin derivatives like 4a (), which demonstrated bioactivity against resistant pathogens. This suggests the linker may play a role in modulating bioavailability or metabolic stability .
Substituent Effects
- Halogenated pyridines (e.g., ’s N-(2-chloro-4-formyl-6-iodopyridin-3-yl)pivalamide) highlight how electron-withdrawing groups (chloro, iodo) influence reactivity and steric bulk, whereas the target compound’s pyrimidinyloxy group may favor hydrogen bonding .
Research Implications and Limitations
- Synthetic Challenges : The dual pyrimidine system may complicate synthesis compared to simpler pyridine derivatives (e.g., ), requiring precise regioselective reactions.
- Data Gaps : The evidence lacks pharmacokinetic or thermodynamic data (e.g., solubility, logP) for the target compound, limiting direct comparisons.
Biological Activity
2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrimidine core linked to a pyrrolidine ring through a carbonyl group. This structural configuration is crucial for its biological activity, particularly its interaction with various biological targets.
1. Inhibition of Enzymes
One of the primary biological activities of this compound is its role as an inhibitor of specific enzymes, particularly within the phosphoinositide 3-kinase (PI3K) pathway. Research indicates that compounds with similar structures exhibit potent inhibitory effects on Class I PI3K isoforms, which are critical in cancer signaling pathways. The selectivity for certain isoforms suggests potential therapeutic applications in oncology .
2. Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In studies involving derivatives similar to this compound, moderate antibacterial effects were observed against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged around 250 μg/mL, indicating potential as an antimicrobial agent .
3. Anti-tumor Activity
Inhibitory effects on tumor cell proliferation have been documented, particularly through the modulation of signaling pathways involving tropomyosin-related kinases (Trk). Compounds with similar scaffolds have shown efficacy in reducing tumor growth in preclinical models, suggesting that this compound may also possess anti-tumor properties .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : By binding to the active sites of target enzymes such as PI3K, it disrupts their function, leading to reduced cellular proliferation.
- Antimicrobial Mechanisms : The compound may interfere with bacterial cell wall synthesis or function through its interaction with essential microbial enzymes .
Case Study 1: PI3K Inhibition
A study demonstrated that derivatives of pyrimidine compounds exhibited IC50 values in the low nanomolar range against Class I PI3K enzymes. These findings highlight the potential for developing targeted therapies for cancers driven by aberrant PI3K signaling .
Case Study 2: Antimicrobial Activity
In a comparative analysis of various pyrrolidine derivatives, it was found that those containing the pyrimidine moiety displayed enhanced antibacterial activity compared to their counterparts lacking this structure. This suggests that the unique combination of functional groups in this compound contributes significantly to its efficacy .
Data Summary Table
Q & A
Q. Can the compound’s electronic properties be correlated with its binding affinity in enzyme inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
